N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide
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Overview
Description
“N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide” is a chemical compound with the molecular formula C17H14Cl2FNO2 and a molecular weight of 354.2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxamide group. The carboxamide is further connected to a 2,4-dichloro-5-fluorobenzyl group via an oxygen atom . For a detailed structural analysis, it would be best to use software designed for this purpose, such as molecular modeling software.Scientific Research Applications
Fluorinated Derivatives and Biological Properties
Research into fluorinated derivatives of WAY 100635, a compound structurally related to N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide, has led to the synthesis and evaluation of several fluorine-18 labeled compounds. These derivatives were studied for their biological properties, including brain and blood clearance rates in rats, and specific binding ratios to serotonin receptors. The findings suggest potential applications in assessing dynamic changes in serotonin levels and in the static measurement of 5-HT1A receptor distribution using fluorine-18 labeling for improved imaging statistics and quantification (Lang et al., 1999).
Structural Characterization and Crystal Structure Analysis
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a detailed crystal structure analysis of one specific derivative, demonstrate the utility of these compounds in structural chemistry. The research provides insights into the molecular conformation and stabilization mechanisms, highlighting the relevance of these compounds in the development of new materials with specific molecular architectures (Özer et al., 2009).
Antimicrobial Activities of Thiourea Derivatives
A study on the synthesis, characterization, and evaluation of the antimicrobial activities of acylthioureas derivatives has revealed their potential as novel antimicrobial agents. These compounds, which bear structural similarities to this compound, exhibit significant activity against various bacterial and fungal strains, suggesting their utility in developing new treatments for microbial infections (Limban et al., 2011).
Polyamide Synthesis Incorporating Cyclohexane Structures
The synthesis and evaluation of aromatic polyamides containing cyclohexane structures have been explored, focusing on their inherent viscosities, solubility in polar aprotic solvents, and thermal properties. This research indicates the potential of such structures in creating new polymeric materials with desirable mechanical and thermal characteristics, suitable for various industrial applications (Hsiao et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FNO2/c18-13-7-14(19)16(8-15(13)21-17(22)11-4-5-11)23-9-10-2-1-3-12(20)6-10/h1-3,6-8,11H,4-5,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDQVKMKBPKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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